![molecular formula C12H16N6O2S3 B2630773 N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide CAS No. 392318-84-2](/img/structure/B2630773.png)
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
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Overview
Description
The compound “N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and rings. A close inspection of the molecular features reveals that the compound is built up by two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH 2 –CH 2 –S– bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties can be inferred from its structure, such as its likely solubility in polar solvents due to the presence of polar functional groups .Scientific Research Applications
- Thiazines, thiadiazoles, and thiohydrazides exhibit antifungal properties. Among the tested agents, the fluorine-containing compound N′-(3,5-difluorophenyl)-benzenecarbothiohydrazide (C6) stands out. It increases the electric barrier for anion permeation into the hydrophobic region of the membrane and reduces the conductance of anion-permeable syringomycin pores. C6 also facilitates the immersion of positively charged syringomycin molecules into the lipid bilayer, enhancing pore-forming ability. This compound could be useful in combination therapy for treating invasive fungal infections .
- The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol has shown strong synergistic interaction with the antifungal drug Amphotericin B (AmB). This interaction significantly reduces the antibiotic concentration required for inhibiting the growth of pathogenic fungi in vitro .
- The thiadiazole moiety in this compound contributes to its antimicrobial activity. While specific details about its spectrum of action are not provided, it’s worth noting that thiadiazoles have been explored for their antimicrobial potential .
- The compound 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD) affects enzymatic reactions. Increasing the MMTD content as an impurity in the preparation of 7-aminocephalosporanic acid (M-7-ACA) leads to opposing effects: it enhances M-7-ACA yield in the first step but decreases cefazolin (CEZ) yield in subsequent enzymatic reactions. Understanding these effects is crucial for optimizing antibiotic production processes .
Antifungal Activity
Synergistic Interaction with Antifungals
Anti-Microbial Properties
Enzymatic Reactions and Yield Modulation
Future Directions
Mechanism of Action
Target of action
Compounds with a 1,3,4-thiadiazole scaffold have been found to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial effects . The specific targets of these compounds can vary widely depending on their structure and the presence of other functional groups.
Mode of action
The mode of action of 1,3,4-thiadiazole compounds is often related to their ability to interact with biomolecules such as proteins and DNA . The presence of the =N-C-S moiety and strong aromaticity of the ring are thought to contribute to their low toxicity and in vivo stability .
Biochemical pathways
The biochemical pathways affected by 1,3,4-thiadiazole compounds can be diverse, reflecting their wide range of pharmacological activities. For example, some compounds might inhibit enzymes involved in bacterial cell wall synthesis, leading to their anti-microbial effects .
Pharmacokinetics
The ADME properties of 1,3,4-thiadiazole compounds can vary depending on their specific structure. Some compounds might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects of 1,3,4-thiadiazole compounds can include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of cell death .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,3,4-thiadiazole compounds .
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2S3/c1-3-4-5-8(19)13-11-17-18-12(23-11)21-6-9(20)14-10-16-15-7(2)22-10/h3-6H2,1-2H3,(H,13,17,19)(H,14,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRRVZXHKHENST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide |
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